molecular formula C13H28F3O3PS B3081649 Tri-t-butylphosphonium trifluoromethanesulfonate CAS No. 1106696-25-6

Tri-t-butylphosphonium trifluoromethanesulfonate

Cat. No. B3081649
CAS RN: 1106696-25-6
M. Wt: 352.4 g/mol
InChI Key: IKAVINYLAQGRDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tri-t-butylphosphonium trifluoromethanesulfonate, also known as Stabiphos T, is a type of phosphonium salt . It is a white solid with the molecular formula [(C4H9)3PH]+CF3SO3- and a molecular weight of 352.40 .

Scientific Research Applications

Catalysis and Organometallic Chemistry

Tri-t-butylphosphonium trifluoromethanesulfonate serves as a valuable ligand in catalytic reactions. Its phosphonium cation can coordinate with transition metals, enhancing their reactivity. Researchers have employed it in cross-coupling reactions, C-H activation, and asymmetric transformations. The trifluoromethanesulfonate anion stabilizes metal complexes, making this compound a versatile tool for synthetic chemists .

Heck Reactions and Alkene Functionalization

In organic synthesis, Tri-t-butylphosphonium trifluoromethanesulfonate plays a crucial role in Heck reactions. These palladium-catalyzed coupling reactions allow the direct arylation of alkenes. By using this compound as a ligand, chemists achieve efficient and selective C-C bond formation. The trifluoromethanesulfonate group enhances the electrophilicity of the arylpalladium intermediate, facilitating the reaction .

Phosphine Ligands for Transition Metal Complexes

As a phosphine ligand, Tri-t-butylphosphonium trifluoromethanesulfonate contributes to the stability and reactivity of transition metal complexes. It participates in various catalytic processes, including Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and Stille reactions. Its steric bulk and electron-withdrawing trifluoromethanesulfonate group influence the catalytic activity and selectivity .

Materials Science and Ionic Liquids

Researchers have explored Tri-t-butylphosphonium trifluoromethanesulfonate in materials science. It serves as a building block for designing new ionic liquids (ILs). ILs based on this compound exhibit unique properties, such as high thermal stability, low volatility, and tunable solvation behavior. These ILs find applications in electrochemistry, separations, and green chemistry .

Photoredox Catalysis

In photoredox reactions, Tri-t-butylphosphonium trifluoromethanesulfonate acts as a photoactive species. Upon photoexcitation, it generates radical cations or anions, which participate in redox processes. These reactions enable the construction of complex molecules, such as heterocycles and natural product derivatives. The trifluoromethanesulfonate moiety enhances the electron transfer efficiency .

Biological Applications

While less explored, Tri-t-butylphosphonium trifluoromethanesulfonate shows promise in biological studies. Its lipophilic nature allows it to penetrate cell membranes, making it a potential tool for drug delivery or bioimaging. Researchers are investigating its interactions with biomolecules and exploring its use in targeted therapies .

Safety and Hazards

Tri-t-butylphosphonium trifluoromethanesulfonate is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) according to the Globally Harmonized System (GHS) . It is advised to avoid contact with eyes, skin, or clothing, and to wear protective gloves, clothing, and eye/face protection . In case of inhalation, move the person to fresh air and keep them comfortable for breathing .

properties

IUPAC Name

tritert-butylphosphanium;trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27P.CHF3O3S/c1-10(2,3)13(11(4,5)6)12(7,8)9;2-1(3,4)8(5,6)7/h1-9H3;(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAVINYLAQGRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28F3O3PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tri-t-butylphosphonium trifluoromethanesulfonate
Reactant of Route 2
Tri-t-butylphosphonium trifluoromethanesulfonate
Reactant of Route 3
Tri-t-butylphosphonium trifluoromethanesulfonate
Reactant of Route 4
Tri-t-butylphosphonium trifluoromethanesulfonate
Reactant of Route 5
Tri-t-butylphosphonium trifluoromethanesulfonate
Reactant of Route 6
Tri-t-butylphosphonium trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.